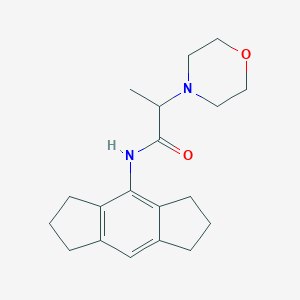
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-morpholinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-morpholinyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HU-210 and is a potent cannabinoid receptor agonist. HU-210 is a synthetic analog of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. HU-210 has been shown to have a much higher affinity for the cannabinoid receptors than THC, making it a valuable tool for studying the endocannabinoid system.
Mecanismo De Acción
HU-210 acts as a potent agonist of the CB1 and CB2 receptors, binding to these receptors and activating them. This activation leads to a wide range of physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, glutamate, and GABA. HU-210 has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, HU-210 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HU-210 in lab experiments is its high affinity for the cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using HU-210 is its potency, which can make it difficult to control the dose and can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on HU-210. One area of interest is the development of new analogs of HU-210 with improved potency and selectivity for the cannabinoid receptors. Another area of interest is the study of the effects of HU-210 on the immune system, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanisms of action of HU-210 and its potential applications in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of HU-210 involves several steps, including the reaction of 1,3-cyclohexadiene with 1,3-cyclohexadiene carboxylic acid to form 1,3-cyclohexadiene carboxylic acid anhydride. The anhydride is then reacted with 4-morpholinylpropanol to form the intermediate product, which is then reacted with 1,3-cyclohexadiene to form HU-210.
Aplicaciones Científicas De Investigación
HU-210 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a wide range of physiological processes. HU-210 has been used to study the endocannabinoid system, which is involved in regulating pain, appetite, mood, and memory.
Propiedades
Fórmula molecular |
C19H26N2O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C19H26N2O2/c1-13(21-8-10-23-11-9-21)19(22)20-18-16-6-2-4-14(16)12-15-5-3-7-17(15)18/h12-13H,2-11H2,1H3,(H,20,22) |
Clave InChI |
JADBWJCNOZTILT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4 |
SMILES canónico |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)








![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
